molecular formula C23H21ClN2O6S B11233840 6-chloro-N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11233840
M. Wt: 488.9 g/mol
InChI Key: NVBVTTHSDMMIRN-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the benzoxazine intermediate in the presence of a base such as pyridine.

    Chlorination: The chlorination step involves the introduction of a chlorine atom at the desired position on the benzoxazine ring. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the benzoxazine intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its structural features allow for the modulation of biological activity, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzenesulfonyl)-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the dimethoxyphenyl group, which may affect its biological activity and reactivity.

    4-(Benzenesulfonyl)-6-chloro-N-(2-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Contains only one methoxy group, which may influence its solubility and interaction with biological targets.

    4-(Benzenesulfonyl)-6-chloro-N-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: The position of the methoxy group may affect its overall properties and applications.

Uniqueness

The uniqueness of 4-(benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide lies in its specific structural features, including the presence of both methoxy groups and the benzenesulfonyl group

Properties

Molecular Formula

C23H21ClN2O6S

Molecular Weight

488.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-chloro-N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O6S/c1-30-16-9-10-18(21(13-16)31-2)25-23(27)22-14-26(19-12-15(24)8-11-20(19)32-22)33(28,29)17-6-4-3-5-7-17/h3-13,22H,14H2,1-2H3,(H,25,27)

InChI Key

NVBVTTHSDMMIRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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